molecular formula C10H10N2O2 B14600118 1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene CAS No. 60378-83-8

1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene

Cat. No.: B14600118
CAS No.: 60378-83-8
M. Wt: 190.20 g/mol
InChI Key: RSQUODPBDPMUPW-UHFFFAOYSA-N
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Description

1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene is a chemical compound characterized by its unique bicyclic structure. It consists of two ortho-fused cyclopentane rings and contains two isocyanate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene typically involves the reaction of hexahydropentalene derivatives with phosgene or other isocyanate-generating reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reagent concentrations to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

    Polymerization: It can be used as a monomer in the production of polyurethanes

Common Reagents and Conditions

Common reagents used in these reactions include amines, alcohols, and water. The reactions are typically carried out under mild conditions to prevent the decomposition of the isocyanate groups .

Major Products Formed

The major products formed from these reactions include ureas, urethanes, and polyurethanes, which are valuable in various industrial applications .

Scientific Research Applications

1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophiles and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene is unique due to its bicyclic structure, which imparts distinct reactivity and properties compared to other diisocyanates. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required .

Properties

CAS No.

60378-83-8

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1,3-diisocyanato-1,2,3,3a,4,6a-hexahydropentalene

InChI

InChI=1S/C10H10N2O2/c13-5-11-9-4-10(12-6-14)8-3-1-2-7(8)9/h1-2,7-10H,3-4H2

InChI Key

RSQUODPBDPMUPW-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(CC2N=C=O)N=C=O

Origin of Product

United States

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